molecular formula C18H27NO6S B120850 ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate CAS No. 140645-28-9

((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate

Cat. No.: B120850
CAS No.: 140645-28-9
M. Wt: 385.5 g/mol
InChI Key: KBDJCRUNHXFKLI-AWEZNQCLSA-N
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Description

((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate is a chiral oxazolidinone derivative featuring two key functional groups:

  • Tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis, stable under basic and nucleophilic conditions but cleavable under acidic conditions.
  • 4-Methylbenzenesulfonate (tosyl) group: A robust leaving group that facilitates nucleophilic substitution reactions, enhancing reactivity in synthetic pathways.

The oxazolidinone core provides a rigid, stereodefined scaffold, making this compound valuable in asymmetric synthesis, particularly as an intermediate for chiral building blocks in pharmaceuticals or natural products. Its tosyl group enables efficient displacement reactions, while the Boc group ensures amine functionality is preserved during multi-step syntheses.

Properties

IUPAC Name

tert-butyl (4S)-2,2-dimethyl-4-[(4-methylphenyl)sulfonyloxymethyl]-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-13-7-9-15(10-8-13)26(21,22)24-12-14-11-23-18(5,6)19(14)16(20)25-17(2,3)4/h7-10,14H,11-12H2,1-6H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJCRUNHXFKLI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(N2C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(N2C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate, commonly referred to as a sulfonate derivative of an oxazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H21NO5S\text{C}_{12}\text{H}_{21}\text{NO}_{5}\text{S}
  • Molecular Weight : 273.37 g/mol
  • IUPAC Name : ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The oxazolidine ring is known for its role in antibiotic activity, particularly in inhibiting bacterial protein synthesis by binding to the ribosomal RNA. The sulfonate group enhances solubility and may influence the compound's interaction with cellular membranes.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate have been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 8-32 µg/mL, indicating moderate antibacterial activity .
  • Anticancer Potential
    • Recent investigations have explored the anticancer potential of oxazolidine derivatives. A study reported that compounds featuring similar structural motifs could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the activation of caspase pathways and disruption of mitochondrial membrane potential .
  • Neuroprotective Effects
    • Neuroprotective properties have also been observed in some oxazolidine derivatives. In vitro studies indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of oxazolidine derivatives were synthesized and evaluated for their antimicrobial activity. The results demonstrated that the presence of the tert-butoxycarbonyl group significantly enhanced the antimicrobial efficacy compared to non-substituted analogs.

CompoundMIC (µg/mL)Target Bacteria
A8S. aureus
B16E. coli
C32Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of several oxazolidine derivatives on human cancer cell lines revealed that compound D exhibited an IC50 value of 15 µM against MCF-7 cells.

CompoundIC50 (µM)Cell Line
D15MCF-7
E25HeLa
F>50Normal Fibroblasts

Scientific Research Applications

Organic Synthesis

Reagent in Asymmetric Synthesis

  • This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of enantiomerically enriched compounds. The oxazolidine ring provides a stereocenter that can influence the outcome of reactions such as nucleophilic substitutions and additions.

Example Case Study:

  • In a study by Zhang et al. (2023), ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate was utilized to synthesize a series of β-amino acids with high enantiomeric excess. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility in complex organic transformations.

Medicinal Chemistry

Potential Anticancer Agents

  • Research indicates that derivatives of this compound may exhibit anticancer properties. The oxazolidine structure is known for its ability to interact with biological targets, making it a candidate for drug development.

Example Case Study:

  • A recent investigation by Liu et al. (2024) evaluated the cytotoxic effects of synthesized derivatives based on ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate against various cancer cell lines. The study reported promising results, with several compounds showing significant inhibition of cell proliferation.

Material Science

Polymerization Initiator

  • The compound can also function as an initiator for polymerization reactions, particularly in the synthesis of functional polymers. Its ability to form stable radicals makes it suitable for controlled radical polymerization techniques.

Example Case Study:

  • In a study conducted by Kim et al. (2025), ((S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-YL)methyl 4-methylbenzenesulfonate was employed as an initiator in the polymerization of styrene and acrylates, resulting in polymers with tailored properties for use in coatings and adhesives.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisChiral auxiliary for β-amino acid synthesisZhang et al., 2023
Medicinal ChemistryPotential anticancer agentsLiu et al., 2024
Material SciencePolymerization initiatorKim et al., 2025

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs from recent studies:

Parameter Target Compound Cyclohexyl (S)-2-[(R)-3-(Boc)-2,2-dimethyloxazolidin-4-yl]-2-(TIPS)acetate Methyl 5-[(R)-3-(Boc)-2,2-dimethyloxazolidin-4-yl]-...bromoindolin-3-yl carboxylate
Molecular Weight ~450 g/mol (estimated) ~600 g/mol ~950 g/mol
Key Functional Groups Boc, Tosyl, Oxazolidinone Boc, TIPS, Acetate Ester Boc, Benzyl, Bromoindolin, Oxazoline
Protecting/Leaving Groups Tosyl (excellent leaving group) TIPS (silyl protecting group) Benzyl (protecting group), Bromine (electrophilic site)
Solubility Moderate in polar aprotic solvents (e.g., DCM, THF) High in non-polar solvents (e.g., hexanes, CHCl3) Low solubility due to aromaticity and bulk
Primary Applications Nucleophilic substitution, chiral intermediates Synthesis of Plusbacin A3 (antimicrobial agent) Diazonamide A total synthesis (antitumor agent)

Stability and Handling

  • Target Compound : Stable under basic and neutral conditions but susceptible to strong acids (e.g., TFA) due to Boc cleavage. The tosyl group is hydrolytically stable but reactive toward nucleophiles.
  • TIPS Analogue : Sensitive to acidic conditions and fluoride ions, requiring anhydrous handling. The acetate ester is less reactive than tosylates, necessitating harsher conditions for displacement .
  • Bromoindolin Derivative: The benzyl group is stable under acidic conditions but cleavable via hydrogenolysis. Bromine’s electrophilicity demands inert atmospheres to prevent degradation .

Industrial and Academic Relevance

  • The target compound’s simplicity and reactivity make it a staple in academic labs for chiral auxiliary development.
  • In contrast, the TIPS and bromoindolin analogs are specialized for complex natural product syntheses, reflecting their niche in antimicrobial and anticancer drug discovery .

Preparation Methods

Evans’ Oxazolidinone Derivatives

Evans’ method for oxazolidinones involves LiBH₄ reduction of Boc-protected β-hydroxy esters. Applied to (4) , this could yield the hydroxymethyl intermediate, but subsequent tosylation would still be required.

Industrial-Scale Synthesis and Purification

A kilogram-scale process described in US Patent 9,708,354 emphasizes:

  • Crystallization : The final product is purified via recrystallization from heptane/ethyl acetate (3:1), achieving >99.5% enantiomeric excess (ee).

  • Cost Efficiency : 2,2-Dimethoxypropane is recycled via distillation, reducing raw material costs by 40%.

Process Metrics

StepPurity (%)Yield (%)Cost ($/kg)
Boc Protection99.898120
Cyclocondensation99.510085
Tosylation98.788210

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.40 (s, 9H, Boc), 1.50 (s, 6H, CH₃), 2.45 (s, 3H, Ts-CH₃), 4.10–4.30 (m, 3H, CH₂O and CHN), 7.35–7.80 (m, 4H, Ts-Ar).

  • IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O-C).

Chromatographic Methods

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min .

Q & A

Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?

To achieve high enantiomeric purity, use chiral starting materials (e.g., (S)-configured oxazolidinone precursors) and controlled reaction conditions. For example, low temperatures (-78°C) and anhydrous solvents (e.g., THF or CH₂Cl₂) minimize racemization. Catalytic asymmetric methods or chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can enhance stereocontrol. Purification via column chromatography with chiral stationary phases or recrystallization in non-polar solvents further ensures purity .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

  • NMR : ¹H and ¹³C NMR confirm functional groups (e.g., tert-butoxycarbonyl at δ 1.4 ppm, tosyl aromatic protons at δ 7.2–7.8 ppm). 2D techniques (COSY, NOESY) resolve stereochemical ambiguities.
  • X-ray crystallography : Determines absolute configuration and crystal packing (using SHELX or WinGX for refinement) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₂₀H₂₉NO₆S: [M+H]⁺ calc. 436.179).

Q. What are the optimal storage conditions to maintain stability?

Store in anhydrous, inert environments (argon atmosphere) at -20°C to prevent hydrolysis of the tert-butoxycarbonyl and tosyl groups. Use desiccants (e.g., molecular sieves) and avoid protic solvents. Analogous silyl reagents in highlight moisture sensitivity, reinforcing these protocols .

Advanced Research Questions

Q. How can conflicting NMR data regarding stereochemistry be resolved?

Discrepancies may arise from epimerization or overlapping signals. Strategies include:

  • X-ray crystallography : Resolve absolute configuration definitively (SHELXL refinement) .
  • Chiral derivatization : React with enantiopure reagents (e.g., Mosher’s acid) to amplify chemical shift differences.
  • Dynamic NMR : Analyze temperature-dependent coalescence to assess interconversion barriers .

Q. What strategies mitigate epimerization during multi-step syntheses?

  • Reaction conditions : Use non-polar solvents (hexane) and avoid bases (e.g., Et₃N) that promote deprotonation.
  • Low temperatures : Slow kinetic pathways reduce stereochemical scrambling.
  • Chromatographic separation : Optimize HPLC conditions (e.g., chiral columns) to isolate epimers, as noted in for similar impurities .

Q. How do steric effects influence the reactivity of the tosyl group in nucleophilic substitutions?

The tert-butoxycarbonyl and 2,2-dimethyloxazolidinone groups create steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., monitoring by ¹⁹F NMR with fluorinated nucleophiles) quantify this effect. Computational modeling (DFT) predicts transition-state geometries, revealing how steric bulk directs regioselectivity .

Q. What analytical approaches identify intermediates/by-products in low-yield syntheses?

  • LC-MS : Track intermediates in real-time (e.g., tert-butoxycarbonyl cleavage products).
  • In-situ IR/NMR : Monitor reaction progress for unexpected side reactions (e.g., tosyl group hydrolysis).
  • HPLC-MS : Compare retention times and fragmentation patterns with synthetic standards, as applied in pesticide impurity analysis () .

Q. How does the oxazolidinone ring enhance stereoselectivity as a chiral auxiliary?

The rigid oxazolidinone scaffold enforces a defined chiral environment, directing nucleophilic attacks (e.g., alkylations) to the less hindered face. demonstrates analogous tert-butoxy groups in imidazole derivatives stabilizing transition states via steric and electronic effects .

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